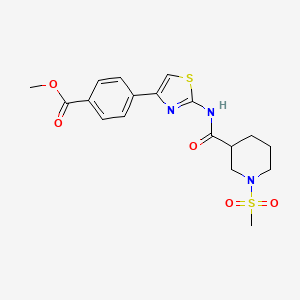![molecular formula C17H25ClN2O3 B2497407 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride CAS No. 2445784-67-6](/img/structure/B2497407.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic compounds involve a multi-step process, including the preparation of intermediates, reaction under specific conditions, and purification of the final product. These processes are crucial for developing pharmaceuticals, materials, and understanding biological mechanisms.
Synthesis Analysis
Synthesis of complex organic molecules often involves strategies like tautomerism and metal complexation, as seen in the synthesis of 2-acylmethyl-2-oxazolines. These processes highlight the importance of structural formation and stabilization in organic synthesis (Jones et al., 2013).
Molecular Structure Analysis
Determining molecular structure is pivotal in understanding compound properties. Techniques such as X-ray diffraction and spectroscopic methods (NMR, IR) are commonly used. For instance, the structural analysis of hexacyclic benzazepine derivatives provided insights into the photochemical reaction pathways and product formation (Basarić et al., 2008).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the Beckmann rearrangement and subsequent reactions lead to the formation of compounds with potential central nervous system depressant activity (Butler et al., 1984).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for compound characterization. The crystal structure and DFT study of boric acid ester intermediates with benzene rings show the application of crystallographic and computational methods in elucidating compound properties (Huang et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability, and tautomerism, are fundamental aspects of organic compounds. The synthesis and reactions of oxazolines exemplify the exploration of chemical properties and potential applications (Singh & Singh, 2000).
Applications De Recherche Scientifique
Tautomerism and Metal Complexation
A study by Jones et al. (2013) focuses on the tautomerism and metal complexation of oxazoline derivatives, highlighting their potential in coordination chemistry and metal-mediated catalysis. This research emphasizes the structural versatility and reactivity of such compounds, suggesting that similar chemical structures could offer significant applications in developing new catalytic systems or materials with unique electronic properties (Jones et al., 2013).
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) on the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the potential of heterocyclic compounds in creating effective antimicrobial agents. Given the structural similarities, the target compound might also possess antimicrobial properties, warranting further investigation into its efficacy against various bacterial and fungal strains (Patel et al., 2011).
Novel Synthesis Routes
The work by Sañudo et al. (2006) on synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This highlights innovative synthetic routes that could be applicable to the target compound, providing a foundation for developing new drugs or materials with tailored biological activities (Sañudo et al., 2006).
Catalytic Oxidation Studies
A study on the catalytic oxidation of benzyl alcohols using Cu(II) complexes of oxazolidine ligands by Bikas et al. (2018) points to the importance of ligand design in enhancing catalytic efficiency. This suggests that exploring the catalytic properties of the target compound, particularly in oxidation reactions, could unveil new catalytic systems with improved performance (Bikas et al., 2018).
Anticholinesterase Activity
Luo et al. (2005) describe novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, highlighting the potential of such compounds in treating neurodegenerative diseases. This indicates that compounds with similar structural features, including the target compound, might be explored for their neuroprotective or enzyme inhibitory activities, contributing to the development of treatments for conditions like Alzheimer's disease (Luo et al., 2005).
Propriétés
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-17(2)11-22-15-5-4-12(8-14(15)17)16(20)19-6-3-7-21-13(9-18)10-19;/h4-5,8,13H,3,6-7,9-11,18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCVKNTTYJGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)N3CCCOC(C3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

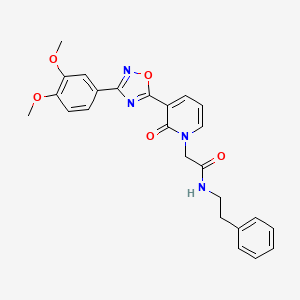
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

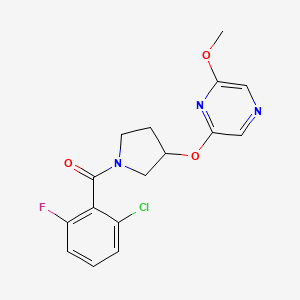
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)
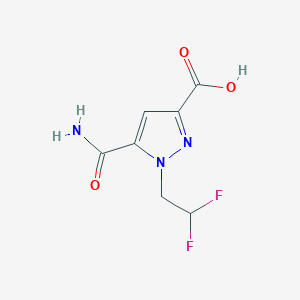
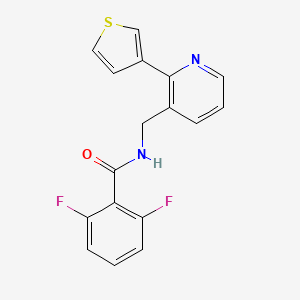
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
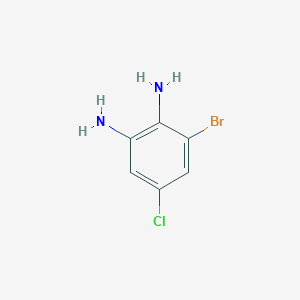
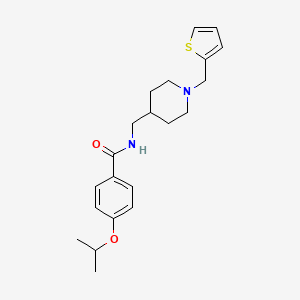
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)
